

# Application Notes and Protocols: In Vivo Dosing and Administration of BRD4 PROTACs

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Compound of Interest		
Compound Name:	PROTAC BRD4 Degrader-10	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Bromodomain and Extra-Terminal (BET) protein degraders, specifically BRD4-targeting Proteolysis Targeting Chimeras (PROTACs). The document summarizes preclinical dosing data for several key BRD4 PROTACs and offers detailed protocols for formulation, administration, and efficacy evaluation in animal models.

### Introduction to BRD4 PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A BRD4 PROTAC consists of a ligand that binds to a BRD4 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[4][5] This degradation approach offers potential advantages over simple inhibition, including increased potency, prolonged pharmacodynamic effects, and the ability to overcome resistance mechanisms.[6][7] Successful preclinical development relies on appropriate in vivo dosing strategies, formulation, and administration routes to achieve desired exposure and therapeutic effect.[4][8]

# Summary of In Vivo Dosing Regimens for BRD4 PROTACs







The following table summarizes quantitative data from various preclinical studies on BRD4-targeting PROTACs. This allows for easy comparison of dosing strategies across different compounds and models.



PROTAC Name	Animal Model	Dose	Route	Frequenc y	Vehicle/F ormulatio n	Key Findings & Referenc e
dBET6	Disseminat ed T-ALL Mouse Model (NSG Mice)	7.5 mg/kg	p.o. or i.p.	Twice Daily (BID)	Captisol	Significant reduction in leukemic burden and increased survival compared to vehicle or JQ1.[9] [10][11][12]
dBET6	SUM149R Xenografts	7.5 mg/kg	-	Daily	-	Significantl y decreased tumor weight. Higher doses led to toxicity. [13]
ARV-110	Mouse Xenograft Models (LNCaP, VCaP, PDX)	1 mg/kg	Oral (PO)	Once Daily (QD)	-	>90% AR degradatio n observed. Significant tumor growth inhibition. [14][15][16]
ARV-110	Enzalutami de-	3 or 10 mg/kg	Oral (PO)	-	-	Tumor growth



	Resistant VCaP Tumor Model				inhibition of 70% (3 mg/kg) and 60% (10 mg/kg).[16]
MZ1	ABC DLBCL Xenograft Model (TMD8 in NOD-SCID mice)	100 mg/kg	i.p.	3 days ON / 4 days - OFF	Significant anti-tumor activity compared to vehicle.
MZ1	Glioblasto ma Xenograft Model (U87 in nude mice)	12.5 mg/kg	i.p.	Every 2 days	Significantl y inhibited tumor growth with no significant impact on mouse body weight.[18]
ARCC-29	Sprague Dawley & Nude Rats	2 mg/kg	i.v.	Once a - week	60-90% reduction in BRD4 levels in skin biopsies. [19]
A1874	Colon Cancer Xenograft (SCID mice)	-	Oral	-	Potently inhibited xenograft growth; induced BRD4



		degradatio n and p53 elevation in tumor tissues.[2] [20]
		Induced regression
		of tumors
		with lower
	RS4;11	toxicity
PROTAC 3	Xenograft -	 compared
	Model	to
		convention
		al
		inhibitors.
		[6][7]

# **Key Experimental Protocols**

Proper formulation is critical for achieving adequate solubility, stability, and bioavailability of PROTACs, which often have high molecular weights and poor aqueous solubility.[21][22] The choice of vehicle depends on the administration route and the physicochemical properties of the specific PROTAC.

A. Aqueous-Based Formulation (for i.v., i.p., s.c., or oral administration)

This formulation is suitable for PROTACs that can be solubilized using co-solvents and surfactants.

#### Materials:

- PROTAC compound
- Dimethyl sulfoxide (DMSO)
- PEG300



- Tween-80
- Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

#### Procedure:

- Prepare a stock solution of the PROTAC in 100% DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved, using sonication if necessary.
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 to the DMSO solution. A common ratio is to create a 10% DMSO, 40% PEG300 mixture. Vortex until the solution is clear.
- Add Tween-80 to the solution (typically to a final concentration of 5%). Vortex thoroughly.
- Slowly add saline or D5W to reach the final volume (e.g., to 45% of the total volume). Add the aqueous component dropwise while vortexing to prevent precipitation.
- The final solution should be clear. If it is a suspension, it should be uniformly mixed before each administration. It is recommended to prepare this formulation fresh on the day of use. [12][23]
- B. Oil-Based Formulation (for s.c. or oral administration)

This is an alternative for highly lipophilic compounds.

#### Materials:

- PROTAC compound
- Dimethyl sulfoxide (DMSO)
- Corn oil or Sesame oil

#### Procedure:

• Prepare a concentrated stock solution of the PROTAC in 100% DMSO.



- In a sterile tube, add the required volume of the DMSO stock solution.
- Add the oil (e.g., corn oil) to achieve the desired final concentration. A common ratio is 10% DMSO to 90% corn oil.[10]
- Vortex vigorously or sonicate until the PROTAC is fully dissolved or uniformly suspended.
- Prepare fresh daily.

This protocol outlines a typical workflow for evaluating the anti-tumor activity of a BRD4 PROTAC in a mouse model.

#### Materials:

- Cancer cell line (e.g., TMD8 for DLBCL, U87 for glioblastoma)[17][18]
- Immunocompromised mice (e.g., NOD-SCID, NSG, or Nude mice)
- Matrigel (optional, can improve tumor take-rate)
- Formulated PROTAC (from Protocol 1)
- Vehicle control
- Calipers for tumor measurement

#### Procedure:

- Cell Culture and Preparation: Culture cells under standard conditions. On the day of
  inoculation, harvest cells during their logarithmic growth phase. Resuspend the cells in
  sterile PBS or serum-free media, optionally mixing 1:1 with Matrigel, at a concentration of 510 x 10<sup>7</sup> cells/mL.
- Tumor Implantation: Subcutaneously inject 100-200  $\mu$ L of the cell suspension (containing 5-10 x 10<sup>6</sup> cells) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The volume can be calculated using the formula: Volume =



(Length x Width<sup>2</sup>) / 2.

- Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
- Drug Administration: Administer the formulated PROTAC and vehicle control according to the planned dose, route, and schedule (e.g., 12.5 mg/kg, i.p., every 2 days).[18] Monitor the body weight of the mice 2-3 times a week as an indicator of general toxicity.
- Efficacy Assessment: Continue to measure tumor volume throughout the study.
- Endpoint: The study can be concluded when tumors in the control group reach a maximum allowed size, or after a fixed duration. At the endpoint, euthanize the mice, and excise the tumors for weighing and subsequent pharmacodynamic analysis.

This protocol describes how to confirm the mechanism of action by measuring BRD4 protein levels in tissues post-treatment.

#### A. Tumor Tissue Analysis

#### Procedure:

- At the study endpoint (or at specific time points after the final dose), collect the excised tumors from Protocol 2.
- Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis or fix it in formalin for immunohistochemistry (IHC).
- For Western Blot: Homogenize the frozen tumor tissue in RIPA lysis buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRD4, c-Myc, and a loading control (e.g., α-Tubulin or GAPDH).
- For IHC: Process the formalin-fixed, paraffin-embedded (FFPE) tumor sections. Perform
  antigen retrieval and stain with an antibody against BRD4. This can provide spatial
  information on BRD4 degradation within the tumor microenvironment.
- B. Surrogate Tissue Analysis (PBMCs and Skin)



Using surrogate tissues can be a less invasive way to monitor BRD4 degradation, which is particularly useful in clinical settings.[19]

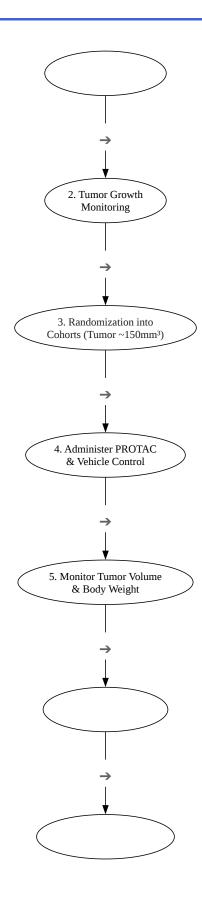
#### Procedure for PBMCs:

- Collect whole blood from treated animals at various time points via submandibular or saphenous vein bleeding into EDTA-coated tubes.
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) using a density gradient medium (e.g., Ficoll-Paque).
- Lyse the isolated PBMCs to prepare protein lysates for Western blot analysis as described above.
- Alternatively, fix and permeabilize the cells for intracellular staining with a fluorescently-labeled BRD4 antibody and analyze by flow cytometry to quantify BRD4 levels.[19]

## **Visualizations**

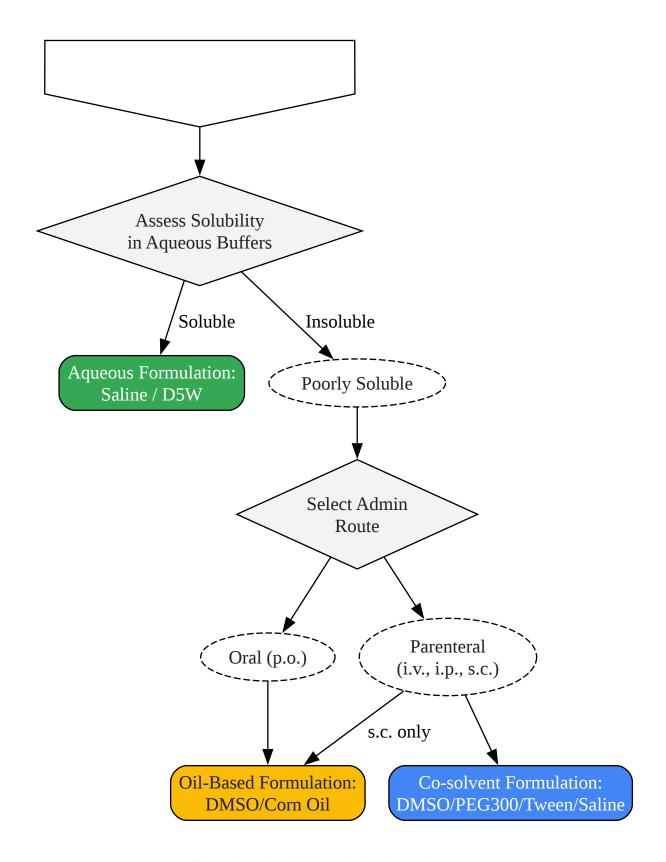
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